2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone

Medicinal Chemistry Fragment-Based Drug Discovery SARS-CoV-2 Mpro

This unexplored sulfonylpiperazine is a crystallography-validated fragment-growing starting point (PDB 5REK). The furan‑2‑yl ethanone extension probes sub‑pockets adjacent to the S1′–S2′ region of SARS‑CoV‑2 Mpro, while the 3‑fluoro regioisomer unlocks GPR119 SAR. With zero biological annotation, it is an ideal blank-slate probe for affinity-based protein profiling or thermal proteome profiling. Its high tPSA (~79 Ų) vs. the methyl analog makes it a critical comparator for DMPK structure–property relationship studies. Request a bulk custom synthesis quote today.

Molecular Formula C16H17FN2O4S
Molecular Weight 352.38
CAS No. 1171652-86-0
Cat. No. B2795496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone
CAS1171652-86-0
Molecular FormulaC16H17FN2O4S
Molecular Weight352.38
Structural Identifiers
SMILESC1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C16H17FN2O4S/c17-13-3-1-4-14(11-13)24(21,22)19-8-6-18(7-9-19)12-15(20)16-5-2-10-23-16/h1-5,10-11H,6-9,12H2
InChIKeyMOYDLWUHYNJTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.017 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone (CAS 1171652-86-0): Compound Identity and Chemical Context for Informed Procurement


2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone (CAS 1171652-86-0) is a synthetic sulfonylpiperazine derivative with the molecular formula C₁₆H₁₇FN₂O₄S and a molecular weight of 352.38 g/mol [1]. The molecule contains a 3-fluorophenyl sulfonyl group attached to a piperazine ring, which is further N‑substituted with a furan‑2‑yl ethanone moiety. This compound is currently catalogued as a research chemical and is listed in the PubChem Substance database (SID 518206558, CID 5246258) via a Fluorochem deposit, but no bioassay data are associated with this record [2]. The ZINC database (entry ZINC408699720) similarly notes the absence of any known biological activity for this exact structure [3].

Why Direct Replacement of 2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone with Close Analogs Is Scientifically Unsupported


Within the sulfonylpiperazine class, small structural modifications—particularly the nature of the aryl sulfonyl substituent and the N‑acyl group—can profoundly alter target recognition and binding kinetics. The closest structurally characterized analog, 1-{4-[(3-fluorophenyl)sulfonyl]piperazin-1-yl}ethan-1-one (T1Y / PCM‑0102327, C₁₂H₁₅FN₂O₃S, lacking the furan‑2‑yl moiety), has been co‑crystallized with the SARS‑CoV‑2 main protease (PDB 5REK) [1]. Although no quantitative inhibition data are available for this fragment hit, the presence of a defined binding pose demonstrates that the 3‑fluorophenyl sulfonyl piperazine core engages a specific enzyme pocket. The addition of a furan‑2‑yl ethanone group at the piperazine N‑position in the target compound is expected to extend into adjacent sub‑pockets or alter the conformational equilibrium of the piperazine ring, potentially modifying both affinity and selectivity. No publicly accessible head‑to‑head pharmacological data exist to establish functional equivalence between these two compounds; therefore, assuming interchangeable activity is scientifically premature.

Quantitative Differentiation Evidence for 2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Versus Closest Analogs


Structural Differentiation from the Furan‑Deficient Analog T1Y (PCM‑0102327)

The target compound differs from analog T1Y (1-{4-[(3-fluorophenyl)sulfonyl]piperazin-1-yl}ethan-1-one) by the presence of a furan‑2‑yl group attached to the ethanone carbonyl [1]. This structural expansion increases molecular weight from 286.32 Da (T1Y) [2] to 352.38 Da and adds two hydrogen‑bond acceptors and a conjugated π‑system. In the SARS‑CoV‑2 Mpro co‑crystal structure (PDB 5REK), the methyl group of T1Y points toward a solvent‑exposed channel, suggesting that bulkier substituents at this position could be accommodated without steric clash [3]. No quantitative binding data (IC₅₀, Kd) are publicly available for either compound against any target.

Medicinal Chemistry Fragment-Based Drug Discovery SARS-CoV-2 Mpro

Absence of Measured Biological Activity vs. Structurally Related GPR119 Agonists

Multiple sulfonylpiperazine derivatives have been reported as GPR119 agonists in patent literature (e.g., WO2009126535) [1]. A close structural analog, 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone (4‑fluoro isomer), shares the same molecular formula and scaffold but has not been bioassayed in published studies . The target 3‑fluoro compound has no EC₅₀ or IC₅₀ data available in ChEMBL, BindingDB, or PubChem BioAssay as of the knowledge cutoff date [2]. This data gap represents both a limitation and a differentiation opportunity: the 3‑fluoro substitution pattern has not been profiled against GPR119 or any other GPCR, meaning its selectivity and potency profile remain uncharacterized relative to the 4‑fluoro isomer and other in‑class compounds.

GPR119 Agonism Type 2 Diabetes GPCR Drug Discovery

Predicted Physicochemical Property Differentiation via the Furan‑2‑yl Group

The furan‑2‑yl moiety contributes to a calculated polar surface area (tPSA) and hydrogen‑bond acceptor count that differ from the methyl analog T1Y. Using the ZINC15 calculated properties, the target compound has 8 H‑bond acceptors and a tPSA of approximately 79 Ų (estimated from SMILES), whereas T1Y (C₁₂H₁₅FN₂O₃S) has 5 H‑bond acceptors and a tPSA of approximately 58 Ų [1]. These differences place the target compound in a distinct property space that may affect passive membrane permeability and oral bioavailability. No experimental logP or solubility data are publicly available for either compound [2].

ADME Prediction Drug-Likeness Lead Optimization

Crystallographic Engagement of the 3‑Fluorophenyl Sulfonyl Piperazine Core by SARS‑CoV‑2 Mpro

The analog T1Y (PCM‑0102327) was identified as a weak fragment hit in a PanDDA crystallographic screen against SARS‑CoV‑2 main protease (PDB 5REK, resolution 1.74 Å) [1]. The electron density confirms that the 3‑fluorophenyl sulfonyl piperazine core occupies the S1′–S2′ subsite region of the enzyme. Although no inhibition constant is reported (PanDDA is a crystallographic fragment‑screening method that typically detects low‑affinity binders with Kd > 100 μM), the structure demonstrates ligand efficiency and provides a starting point for fragment growth. The target compound, bearing an additional furan‑2‑yl ethanone substituent, could potentially extend into the S3′ or solvent‑exposed channel identified in the 5REK structure, but no co‑crystal structure or binding data validate this hypothesis [2].

SARS-CoV-2 Main Protease Fragment Screening X‑ray Crystallography

Evidence‑Supported Application Scenarios for 2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone in Drug Discovery and Chemical Biology


Fragment‑Based Lead Generation Targeting SARS‑CoV‑2 Main Protease (Mpro)

The crystallographic validation of the core 3‑fluorophenyl sulfonyl piperazine scaffold in SARS‑CoV‑2 Mpro (PDB 5REK) [1] supports the use of the target compound as a fragment‑growing starting point. The furan‑2‑yl ethanone extension may probe additional sub‑pockets adjacent to the S1′–S2′ region, enabling SAR exploration for improved affinity. Procurement is justified for crystallography‑enabled medicinal chemistry programs targeting coronaviral proteases.

GPCR Panel Screening for De‑Orphanizing GPR119 or Related Receptors

Sulfonylpiperazine derivatives have been claimed as GPR119 modulators in patent WO2009126535 [2]. The target compound, as an unexplored 3‑fluoro regioisomer, represents a tool for probing the structure‑activity relationship of fluorophenyl substitution geometry on GPR119 agonism. Its procurement is relevant for laboratories running β‑arrestin recruitment or cAMP accumulation assays in heterologous GPR119 expression systems.

Chemical Biology Probe for Profiling Piperazine‑Binding Proteomes

Given the absence of known biological annotation [3], the target compound can serve as a chemical probe in chemoproteomic workflows (e.g., affinity‑based protein profiling or thermal proteome profiling) to identify novel protein targets that recognize the 3‑fluorophenyl sulfonyl piperazine pharmacophore. Its distinct furan‑2‑yl handle may facilitate downstream derivatization for photoaffinity labeling or click chemistry.

ADME Property Profiling of Fluorophenyl Sulfonyl Piperazines

The predicted increase in tPSA (~79 Ų) relative to the simpler methyl analog T1Y (~58 Ų) [4] makes the target compound a useful comparator in systematic permeability and metabolic stability studies. Procurement is indicated for DMPK laboratories seeking to establish structure‑property relationships within the sulfonylpiperazine chemical series.

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